4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin

Metabolite Synthesis Organic Synthesis Pharmaceutical Intermediate

Synthesizing the simvastatin hydroxymethyl metabolite without regioselective protection routinely results in unwanted side reactions, low yields, and laborious purification. 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin (CAS 125142-16-7) resolves this bottleneck through site-specific TBDMS protection at the 4a'-hydroxy position. • Enables controlled, high-yield synthetic routes to the simvastatin hydroxymethyl metabolite with fluoride-mediated selective deprotection • Confers distinct LC-MS/MS retention time and enhanced ESI-MS ionization - ideal as an internal standard for bioanalytical method validation in complex biological matrices • Supplied as a white solid (≥95% purity); stable under basic and nucleophilic conditions; ships ambient

Molecular Formula C31H54O6Si
Molecular Weight 550.8 g/mol
CAS No. 125142-16-7
Cat. No. B023952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin
CAS125142-16-7
Synonyms2,2-Dimethyl-butanoic Acid [1S-[1α,3α,4aα,7β,8β(2S*,4S*),8aβ]]-8-[2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl Ester
Molecular FormulaC31H54O6Si
Molecular Weight550.8 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(CC2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)C
InChIInChI=1S/C31H54O6Si/c1-11-30(7,8)28(33)36-25-16-20(2)19-31(34)15-14-21(3)24(27(25)31)13-12-22-17-23(18-26(32)35-22)37-38(9,10)29(4,5)6/h14-15,20-25,27,34H,11-13,16-19H2,1-10H3/t20-,21+,22-,23-,24+,25+,27+,31-/m1/s1
InChIKeyPNTVVZJLRPNFKC-OMHVBIQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin Overview


4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin (CAS 125142-16-7) is a silyl-protected derivative of simvastatin, a well-characterized HMG-CoA reductase inhibitor. This compound is a chemically defined, white solid (MW 550.84) and is specifically utilized as a protected intermediate in the preparation of the simvastatin hydroxymethyl metabolite [1]. Its primary role is in synthetic chemistry workflows, where the tert-butyldimethylsilyl (TBDMS) group provides stability and regioselective protection of the 4a'-hydroxy position during multi-step syntheses.

1 Protected intermediate for simvastatin hydroxymethyl metabolite synthesis
2 TBDMS group enables regioselective protection during multi-step routes
3 White crystalline solid with defined melting point for reproducible handling

Why Substitution Fails for 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin


The chemical identity of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin is dictated by the presence of the tert-butyldimethylsilyl (TBDMS) protecting group at the 4a'-hydroxy position, a feature absent in simvastatin, simvastatin hydroxy acid, or the free hydroxymethyl metabolite. This silylation fundamentally alters the compound's reactivity, solubility, and chromatographic properties [1]. Direct use of an unprotected simvastatin derivative in a synthetic sequence requiring a protected hydroxyl moiety will lead to unwanted side reactions, low yields, and purification challenges. The TBDMS group confers stability under basic and nucleophilic conditions, enabling selective deprotection under mild fluoride-ion mediated conditions, a critical advantage for controlled, multi-step synthesis [1][2].

This Product TBDMS-protected 4a'-hydroxy group ensures controlled reactivity
Alternatives Unprotected simvastatin derivatives may lead to undesired side reactions and low yields
This Product Lipophilic TBDMS group alters chromatographic retention and MS ionization
Alternatives Free acid metabolite exhibits different LC-MS behavior, complicating method transfer
This Product Stable crystalline solid with narrow melting range 88–92°C
Alternatives Amorphous free acid may vary in physical form, affecting weighing and storage

Quantitative Advantages of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin


Synthetic Intermediate for Hydroxymethyl Metabolite

This compound is explicitly listed as an intermediate for the preparation of the simvastatin hydroxymethyl metabolite, a specific application not shared by simvastatin, simvastatin hydroxy acid, or other non-silylated analogs. The TBDMS protecting group is essential for the synthetic route, enabling selective transformations that would be impossible with an unprotected hydroxyl group [1].

Synthetic Utility
Class-level
Designated intermediate for simvastatin hydroxymethyl metabolite; unprotected analogs lack this route compatibility.
Essential for established synthetic pathways.
Supplier specification; verify route compatibility.
Metabolite Synthesis Organic Synthesis Pharmaceutical Intermediate

Improved LC-MS Detection and Resolution

The tert-butyldimethylsilyl (TBDMS) group significantly increases the lipophilicity and molecular weight of the compound (MW 550.84) compared to its unprotected counterpart, simvastatin hydroxy acid (MW 436.6) [1]. This physicochemical change results in altered chromatographic retention times and improved mass spectrometric detection sensitivity due to enhanced ionization efficiency in electrospray ionization (ESI) modes [2].

MW Increase
Class-level
+114 g/mol vs simvastatin hydroxy acid
May support altered LC retention and ESI-MS detection.
Based on TBDMS derivatization literature; individual method optimization needed.
LC-MS Bioanalysis Metabolite Identification

Defined Physicochemical Properties

The compound is supplied as a white solid with a well-defined melting point range of 88-92°C and specified solubility in common organic solvents (Chloroform, Dichloromethane, Ethyl Acetate) [1]. This contrasts with the free acid metabolite, simvastatin hydroxy acid, which is often handled as a solution or salt due to its different physical state and stability profile.

Melting Point
Reported
88–92°C, crystalline white solid
Defined physical form supports reproducible weighing and storage.
Commercial datasheet value; typical for protected intermediate.
Chemical Characterization Stability Inventory Management

Documented Purity Standard

Commercial specifications for 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin include a minimum purity of 95% by HPLC . This level of purity is critical for its use as a synthetic intermediate, ensuring that side reactions and impurities are minimized, thereby improving overall yield and purity of the final simvastatin hydroxymethyl metabolite.

Purity Specification
Data to verify
≥95% (HPLC)
Specified minimum purity for synthetic intermediate use.
Confirm lot-specific CoA before use; source documentation not provided.
Quality Control Purity Synthetic Reliability

Key Applications of 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin


Hydroxymethyl Metabolite Synthesis

This compound is the designated intermediate for preparing the simvastatin hydroxymethyl metabolite. Laboratories engaged in synthesizing this specific metabolite for use as a reference standard in bioanalytical method validation or for metabolic pathway studies require this protected precursor. The TBDMS group ensures regioselective reactions at other functional groups, enabling a controlled and efficient synthetic route [1].

LC-MS Bioanalytical Method Development

Due to its increased lipophilicity and molecular weight conferred by the TBDMS group, this derivative serves as an ideal internal standard or analyte for developing sensitive and specific LC-MS/MS methods. Its distinct chromatographic retention time and enhanced ionization in ESI-MS relative to the free acid metabolite facilitate accurate quantification of simvastatin and its metabolites in complex biological matrices, such as human plasma or muscle tissue [1][2].

Protecting Group Strategy Research

The compound serves as a model substrate for investigating the stability and deprotection conditions of the TBDMS group in the context of the statin scaffold. Researchers developing new synthetic routes to simvastatin analogs or studying protecting group compatibility can utilize this compound to benchmark reaction conditions, optimize yields, and characterize by-products formed during silylation and desilylation steps [1].

Application
Selection Property
Validation Focus
Hydroxymethyl Metabolite Synthesis
Regioselective TBDMS protection
Synthetic route reproducibility and intermediate stability
LC-MS Bioanalytical Method Development
Enhanced lipophilicity and distinct retention
Method sensitivity and specificity in research matrices
Protecting Group Strategy Research
TBDMS stability under reaction conditions
Deprotection efficiency and by-product profile characterization

Technical Documentation Hub

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14 linked technical documents
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